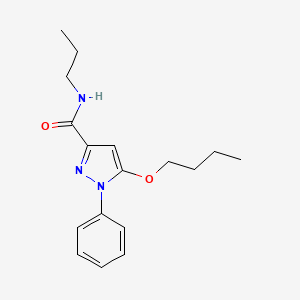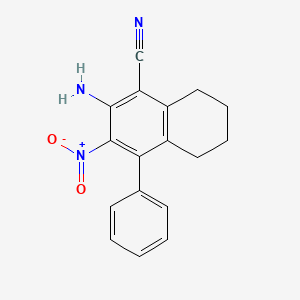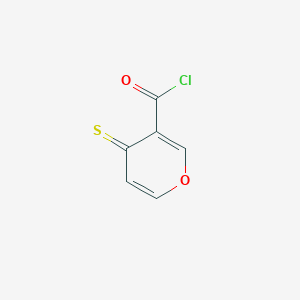
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide: is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.38 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically involves the coupling of a pyrazole derivative with a carboxylic acid. One common method involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF. The reaction mixture is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It can be used as a probe to study enzyme activities and receptor binding.
Medicine: In medicinal chemistry, pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, and antimicrobial activities .
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Comparison: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its butoxy and propyl substituents, which confer distinct physicochemical properties and biological activities compared to other pyrazole derivatives. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
55228-43-8 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21) |
Clave InChI |
GBVYKKCSLRYXGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)









